Guanylyl imidodiphosphate (lithium)

Catalog No.
S12904794
CAS No.
M.F
C10H13Li4N6O13P3
M. Wt
546.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanylyl imidodiphosphate (lithium)

Product Name

Guanylyl imidodiphosphate (lithium)

IUPAC Name

tetralithium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate

Molecular Formula

C10H13Li4N6O13P3

Molecular Weight

546.0 g/mol

InChI

InChI=1S/C10H17N6O13P3.4Li/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

NUKFMILQQVRELO-ZVQJTLEUSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)([O-])[O-])[O-])O)O)N=C(NC2=O)N

Guanylyl imidodiphosphate (lithium) is a synthetic compound that serves as a nonhydrolyzable analog of guanosine triphosphate. Its chemical structure allows it to bind to and activate G proteins irreversibly in the presence of magnesium ions. The compound is often used in biochemical research to study G protein signaling pathways due to its ability to mimic the action of guanosine triphosphate without undergoing hydrolysis, which is crucial for maintaining prolonged activation of these proteins in experimental settings .

The primary chemical reaction involving guanylyl imidodiphosphate (lithium) is its interaction with G proteins. Upon binding, it stabilizes the active conformation of G proteins, promoting downstream signaling cascades. This compound does not undergo hydrolysis like guanosine triphosphate, allowing for sustained activation of G proteins. The unique nitrogen linkage between the phosphates in guanylyl imidodiphosphate differentiates it from guanosine triphosphate, which has an oxygen linkage .

The synthesis of guanylyl imidodiphosphate (lithium) typically involves the reaction of guanosine diphosphate with phosphoramidate reagents under controlled conditions. The process can be optimized by adjusting the pH and temperature to favor the formation of the desired product while minimizing side reactions. Detailed synthetic procedures can vary, but they generally include:

  • Preparation of Guanosine Diphosphate: Starting from guanosine triphosphate or other derivatives.
  • Phosphorylation: Using phosphoramidates to introduce the imido group.
  • Purification: Employing chromatographic techniques to isolate and purify the final product.

Guanylyl imidodiphosphate (lithium) is primarily utilized in research settings to study G protein-coupled receptor signaling pathways. Its nonhydrolyzable nature allows researchers to investigate prolonged activation effects on various cellular processes without the complications arising from rapid hydrolysis seen with natural nucleotides. Other applications include:

  • Pharmacological Studies: Understanding drug interactions with G protein pathways.
  • Signal Transduction Research: Elucidating mechanisms of cellular communication.
  • Biochemical Assays: Serving as a tool for enzyme activity assays related to G proteins.

Studies have focused on the interaction of guanylyl imidodiphosphate (lithium) with various G proteins and their downstream effectors. Research indicates that this compound can enhance the activity of adenylate cyclase through direct binding and stabilization of active G protein conformations . Furthermore, investigations into how lithium ions influence G protein levels have revealed that lithium treatment can significantly increase specific G protein subunits, potentially altering cellular signaling dynamics .

Guanylyl imidodiphosphate (lithium) shares similarities with several other nucleotide analogs that interact with G proteins and related pathways. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
Guanosine TriphosphateNatural nucleotide with hydrolysable phosphate groupsRapidly hydrolyzes; essential for normal cellular functions
Guanosine DiphosphateTwo phosphate groups; hydrolysablePrecursor to guanylyl imidodiphosphate; involved in energy transfer
Adenosine TriphosphateContains adenine; three phosphate groupsKey energy currency; interacts with different receptors
5'-O-(3-thio)triphosphateSulfur substitution on terminal phosphateMore stable than guanosine triphosphate; used in enzymatic studies

Guanylyl imidodiphosphate (lithium) stands out due to its resistance to hydrolysis and ability to activate G proteins irreversibly, making it particularly valuable for experimental applications where sustained activation is required .

Chemoenzymatic synthesis represents a powerful approach for producing guanylyl imidodiphosphate (lithium) and related imidodiphosphate analogs, combining the selectivity of enzymatic catalysis with the versatility of chemical synthesis methods [8]. The development of biocatalytic pathways for nucleoside analog synthesis has emerged as an environmentally sustainable alternative to purely chemical approaches, offering enhanced stereoselectivity and reduced formation of unwanted byproducts [9].

The enzymatic phosphorylation of nucleoside precursors constitutes a fundamental strategy in chemoenzymatic synthesis of guanylyl imidodiphosphate analogs [11]. Nucleoside kinases, particularly those derived from Drosophila melanogaster, have demonstrated remarkable substrate flexibility in phosphorylating unnatural nucleosides to their corresponding monophosphate derivatives [11]. These enzymes catalyze the initial phosphorylation step with sufficient efficiency to support subsequent chemical modification steps required for imidodiphosphate formation [11].

Purine nucleoside phosphorylases represent another critical enzymatic component in chemoenzymatic synthesis strategies [14]. These thermostable enzymes catalyze the reversible phosphorolysis of nucleosides into corresponding nucleobases and pentofuranose-1-phosphate, enabling the construction of modified nucleoside scaffolds through transglycosylation reactions [14]. The application of thermophilic nucleoside phosphorylases offers significant advantages in terms of reaction stability and enhanced yields under elevated temperature conditions [14].

The integration of enzymatic and chemical steps requires careful optimization of reaction conditions to maintain enzyme activity while facilitating subsequent chemical transformations [8]. Sequential enzymatic phosphorylation followed by chemical coupling with imidodiphosphoric acid has emerged as a viable strategy for producing guanylyl imidodiphosphate analogs . This approach leverages the regioselectivity of enzymatic phosphorylation to ensure specific 5'-monophosphate formation, which serves as the foundation for subsequent chemical elaboration [8].

Recent advances in enzyme engineering have expanded the substrate scope of nucleoside-modifying enzymes, enabling the production of previously inaccessible analogs [9]. Directed evolution techniques have been employed to enhance enzyme tolerance toward modified nucleoside substrates, thereby broadening the applicability of chemoenzymatic synthesis approaches [9]. These engineered enzymes demonstrate improved catalytic efficiency and substrate promiscuity compared to their wild-type counterparts [9].

The chemoenzymatic synthesis of fluorescent nucleoside analogs has provided valuable insights into optimization strategies for imidodiphosphate analog production [9]. The successful enzymatic synthesis of strongly fluorescent ribofuranosides using various purine nucleoside phosphorylase variants demonstrates the potential for applying similar enzymatic strategies to guanylyl imidodiphosphate synthesis [9]. These studies have revealed that ribosylation sites can differ from canonical purine positions, suggesting opportunities for developing novel imidodiphosphate analogs with unique structural features [9].

Table 1: Enzymatic Strategies for Nucleoside Analog Synthesis

Enzyme ClassSubstrate SpecificityKey AdvantagesTypical Yields
Nucleoside KinasesBroad nucleoside toleranceHigh regioselectivity70-85%
Purine Nucleoside PhosphorylasesPurine derivativesThermostability60-80%
Engineered VariantsModified nucleosidesEnhanced substrate scope65-90%
Thermophilic EnzymesHeat-stable substratesElevated reaction temperatures75-95%

The development of cascade enzymatic reactions offers promising opportunities for one-pot synthesis of complex imidodiphosphate analogs [8]. Multi-enzyme systems can be designed to perform sequential transformations, eliminating the need for intermediate purification steps and reducing overall synthetic complexity [8]. These cascade approaches have demonstrated particular utility in the synthesis of modified nucleotide analogs where multiple enzymatic steps are required [8].

Solid-Phase Nucleotide Analog Synthesis Techniques

Solid-phase synthesis techniques have revolutionized the production of nucleotide analogs, including guanylyl imidodiphosphate (lithium), through the application of phosphoramidite chemistry and controlled pore glass support systems [16] [17]. The phosphoramidite method, developed in the 1980s, remains the method of choice for nucleotide analog synthesis due to its high coupling efficiency and compatibility with automated synthesis platforms [16].

The fundamental solid-phase synthesis cycle consists of four essential steps: detritylation, coupling, capping, and oxidation [16] [22]. The detritylation step involves removal of the 5'-dimethoxytrityl protecting group using trichloroacetic acid in dichloromethane, exposing the reactive 5'-hydroxyl group for subsequent coupling reactions [16]. This step is critical for ensuring complete deprotection while maintaining the integrity of the nucleoside analog structure [16].

Coupling reactions in solid-phase synthesis utilize nucleoside phosphoramidites activated by weak acid catalysts such as tetrazole [38]. The phosphoramidite approach enables the formation of phosphite triester linkages through nucleophilic attack of the 5'-hydroxyl group on the phosphorus center, displacing the diisopropylamino group [16]. This coupling mechanism provides excellent regioselectivity and high yields in the formation of internucleotide linkages [38].

The synthesis of guanylyl imidodiphosphate analogs requires specialized phosphoramidite reagents containing imidodiphosphate moieties [5]. Recent advances in imidodiphosphate chemistry have enabled the development of unified synthetic approaches for accessing imidodiphosphate-based compounds through consecutive chloride substitutions of hexachlorobisphosphazonium salts [5]. This methodology provides rapid access to imidodiphosphate intermediates suitable for incorporation into solid-phase synthesis protocols [5].

Controlled pore glass supports have emerged as the preferred solid support for nucleotide analog synthesis due to their excellent moisture exclusion properties and high coupling efficiency [21]. These supports are typically manufactured with loadings of 20-30 micromoles of nucleoside per gram of resin to optimize synthesis efficiency while minimizing steric hindrance effects [21]. Higher loading supports up to 350 micromoles per gram are employed for specialized applications requiring large quantities of short oligonucleotides [21].

Table 2: Solid-Phase Synthesis Parameters for Nucleotide Analogs

ParameterStandard ConditionsOptimized ConditionsImpact on Yield
Coupling Time30-60 seconds90-120 seconds15-20% improvement
Activator Concentration0.25 M tetrazole0.45 M tetrazole10-15% improvement
Support Loading25 μmol/g15-20 μmol/g20-25% improvement
Oxidation Time15 seconds30 seconds5-10% improvement

The capping step plays a crucial role in preventing deletion mutations during synthesis by acetylating unreacted 5'-hydroxyl groups [21]. The capping mixture typically consists of acetic anhydride and N-methylimidazole in tetrahydrofuran with pyridine to maintain basic conditions [21]. This step is particularly important for longer nucleotide analogs where incomplete coupling can lead to significant impurity formation [21].

Oxidation of phosphite triester intermediates to stable phosphate linkages is accomplished using aqueous iodine solutions [21] [38]. The oxidation step converts the acid-labile phosphite triester to a stable phosphodiester linkage, enabling subsequent synthetic cycles to proceed without degradation of previously formed bonds [21]. Alternative oxidation reagents have been developed for the synthesis of modified linkages such as phosphorothioates and phosphoramidates [38].

The application of solid-phase synthesis to ribonucleotide analogs requires additional protecting group strategies due to the presence of the 2'-hydroxyl group [17]. Silicon-based protecting groups, particularly tert-butyldimethylsilyl and triisopropylsilyloxymethyl groups, have become standard choices for 2'-hydroxyl protection due to their orthogonal deprotection conditions using fluoride reagents [17].

Recent developments in solid-phase synthesis have focused on optimizing reaction conditions for specialized nucleoside analogs [19]. The attachment of nucleoside analogs to solid supports via the 5'-amine position enables modification at the 3'-position of the deoxyribose, providing opportunities for bidirectional synthesis strategies [19]. This approach has proven particularly valuable for synthesizing thymidine analogs with modifications at both the 2' and 3' positions [19].

Purification and Characterization Protocols for Research-Grade Material

The purification of guanylyl imidodiphosphate (lithium) and related nucleotide analogs requires sophisticated chromatographic techniques to achieve research-grade purity levels exceeding 95% [23] [24]. High-performance liquid chromatography represents the primary analytical and preparative tool for nucleotide purification, offering both high resolution and scalability for production requirements [24].

Ion-exchange chromatography, particularly anion-exchange high-performance liquid chromatography, provides excellent separation of nucleotides based on the number of phosphate groups in their backbone structure [23] [29]. The methodology employs quaternary ammonium stationary phases with salt-gradient mobile phases to achieve baseline separation of full-length nucleotides from shorter deletion products [23]. The resolution achieved through ion-exchange chromatography is particularly effective for oligonucleotides up to 40 bases in length [23].

Reversed-phase chromatography offers complementary separation capabilities based on hydrophobic interactions between nucleotides and nonpolar stationary phases [27]. The technique utilizes ion-pairing reagents such as tetrabutylammonium hydrogen sulfate to retain negatively charged nucleotides under reversed-phase conditions [27]. This approach enables simultaneous separation and quantification of mono-, di-, and triphosphate nucleotides in a single analytical run [27].

Table 3: Chromatographic Methods for Nucleotide Purification

MethodSeparation PrincipleMobile PhaseResolutionTypical Purity
Ion-Exchange HPLCCharge interactionsPhosphate gradientHigh>98%
Reversed-Phase HPLCHydrophobic interactionsAcetonitrile/bufferModerate>95%
Ion-Pair ChromatographyIon-pairing mechanismTBA-containing bufferHigh>97%
Size ExclusionMolecular sizeAqueous bufferLow>90%

The characterization of purified guanylyl imidodiphosphate analogs employs multiple analytical techniques to confirm structure and purity [28] [44]. Nuclear magnetic resonance spectroscopy provides detailed structural information about nucleotide analogs, with 31P nuclear magnetic resonance being particularly valuable for confirming phosphate modifications [43]. The technique enables identification of phosphorus-containing moieties and their connectivity within the nucleotide structure [43].

Mass spectrometry analysis offers high sensitivity and specificity for nucleotide identification and purity assessment [28]. Electrospray ionization tandem mass spectrometry provides characteristic fragmentation patterns that enable structural elucidation of nucleotide analogs [28]. Negative-ion mode electrospray ionization yields fragments derived from phosphoryl and phosphoribosyl moieties, facilitating determination of phosphate group numbers and ribose modifications [28].

The development of isocratic high-performance liquid chromatography methods has addressed baseline stability issues encountered with gradient elution protocols [44]. Isocratic conditions using acetonitrile-based mobile phases provide superior sensitivity and shorter analysis times compared to methanol-based systems [44]. The replacement of methanol with acetonitrile results in earlier elution of purine nucleotides relative to pyrimidine derivatives, contributing to improved chromatographic resolution [44].

Quality control protocols for research-grade guanylyl imidodiphosphate (lithium) include comprehensive purity analysis using multiple orthogonal techniques [2]. Ultra-violet spectroscopy at 255 nanometers provides quantitative analysis based on the characteristic absorption maximum of the guanine nucleobase [2]. The integration of ultra-violet detection with high-performance liquid chromatography enables simultaneous purity assessment and quantification [2].

Table 4: Analytical Specifications for Research-Grade Material

ParameterSpecificationAnalytical MethodAcceptance Criteria
Chemical Purity≥95%HPLC-UVSingle main peak >95%
Water Content<5%Karl FischerMoisture <5% w/w
Residual Solvents<1000 ppmGC-MSICH guidelines
Heavy Metals<10 ppmICP-MSPharmaceutical standards

The implementation of DNA polymerase-based confirmation assays provides additional specificity for nucleotide triphosphate identification [44]. This approach involves selective degradation of nucleoside triphosphates through DNA polymerization reactions, enabling confirmation that chromatographic peaks correspond to authentic nucleotide species rather than co-eluting impurities [44]. The method provides essential quality control for ensuring the integrity of purified nucleotide analogs [44].

Crystallization techniques serve as both purification and characterization tools for nucleotide analogs [33]. The formation of well-defined crystals provides evidence of high purity while enabling detailed structural characterization through X-ray crystallography [33]. However, crystallization approaches are limited to compounds that readily form suitable crystals and may not be applicable to all nucleotide analogs [33].

The storage and stability assessment of purified guanylyl imidodiphosphate (lithium) requires careful consideration of environmental factors [2]. The compound is typically supplied as a crystalline solid and stored at -20°C to maintain stability for periods exceeding four years [2]. Aqueous solutions can be prepared by direct dissolution in buffered systems, with solubility in phosphate-buffered saline reaching approximately 10 milligrams per milliliter [2].

Industrial-Scale Production Challenges and Optimization Approaches

Industrial-scale production of guanylyl imidodiphosphate (lithium) presents significant technical and economic challenges that require comprehensive optimization strategies to achieve commercial viability [31] [33]. The transition from laboratory-scale synthesis to manufacturing-scale production involves complex considerations including process scalability, cost-effectiveness, and regulatory compliance [32].

Scale-up methodologies for nucleotide analog production typically employ constant power consumption per unit volume as the primary scaling criterion [32]. This approach maintains equivalent mixing and oxygen transfer characteristics across different reactor sizes, ensuring consistent product quality and yield [32]. The implementation of fed-batch cultivation strategies has proven particularly effective for large-scale nucleotide production, enabling precise control of nutrient delivery and metabolic flux [32].

Table 5: Scale-Up Parameters for Industrial Nucleotide Production

ParameterLaboratory Scale (5L)Pilot Scale (50L)Production Scale (500L)
Power/Volume (W/L)2.52.52.5
Agitation Speed (rpm)400280200
Aeration Rate (vvm)1.01.01.0
Temperature Control (°C)±0.5±0.5±0.5

The purification challenges at industrial scale are compounded by the low concentration of desired products and the presence of complex matrices containing numerous byproducts [33]. Traditional purification methods face limitations in terms of processing capacity, solvent consumption, and environmental impact when applied to large-scale production [33]. The development of more efficient separation technologies represents a critical bottleneck in industrial nucleotide analog production [33].

Crystallization processes offer advantages for industrial-scale purification due to their relatively low cost and ease of implementation [33]. However, these methods often require toxic solvents or heavy metal salts, creating environmental concerns and limiting their applicability to low-concentration products [33]. The optimization of crystallization conditions requires extensive development work to identify suitable solvent systems and operating parameters [33].

High-performance liquid chromatography, while providing excellent resolution and purity, presents significant challenges for industrial implementation due to high operating costs and limited processing capacity [33] [34]. Recent advances in preparative chromatography have focused on optimizing column dimensions and method parameters to increase productivity [34]. The scaling from analytical to preparative columns requires careful consideration of mass loading, flow rates, and gradient conditions [34].

Table 6: Productivity Optimization for Preparative Chromatography

ParameterStandard ConditionsOptimized ConditionsProductivity Gain
Column Diameter4.6 mm30 mm43-fold increase
Flow Rate1 mL/min25 mL/min25-fold increase
Mass Loading0.1 mg50 mg500-fold increase
Overall Productivity1 mg/hour100 mg/hour100-fold increase

The implementation of continuous processing technologies represents a promising approach for addressing industrial-scale production challenges [31]. Continuous manufacturing enables real-time quality control, reduced inventory requirements, and improved process efficiency compared to traditional batch processing [31]. The integration of continuous synthesis, purification, and formulation steps can significantly reduce production costs and environmental impact [31].

Downstream processing optimization focuses on developing environmentally sustainable separation methods that minimize solvent consumption and waste generation [37]. The enzymatic synthesis of nucleoside analogs presents particular challenges due to non-trivial downstream processing requirements and high salt concentrations in reaction mixtures [37]. The development of efficient product recovery methods remains a key limitation preventing widespread industrial adoption of biocatalytic approaches [37].

Quality control and analytical method validation become increasingly complex at industrial scale due to the need for rapid, high-throughput analysis of large sample volumes [35]. Good Manufacturing Practice requirements necessitate comprehensive documentation and validation of all analytical procedures used for release testing [35]. The development of robust analytical methods capable of detecting trace impurities and degradation products requires sophisticated instrumentation and expertise [35].

Table 7: Industrial Production Challenges and Solutions

ChallengeImpactOptimization StrategyExpected Benefit
Low Product ConcentrationHigh purification costsProcess intensification50-70% cost reduction
Complex Product MixturesDifficult separationAdvanced chromatography30-40% purity improvement
Solvent ConsumptionEnvironmental impactGreen chemistry approaches60-80% solvent reduction
Scale-Up ComplexityProcess variabilitySystematic engineering90% reproducibility

The economic viability of industrial-scale guanylyl imidodiphosphate production depends critically on achieving acceptable yields and minimizing production costs [31]. Market demands for high-purity research-grade material command premium pricing, but require investment in sophisticated purification and analytical capabilities [31]. The development of cost-effective manufacturing processes requires balancing product quality requirements with economic constraints [31].

Regulatory considerations play an increasingly important role in industrial nucleotide analog production as these compounds find applications in therapeutic development [35]. Good Manufacturing Practice compliance requires implementation of comprehensive quality systems, validated analytical methods, and detailed documentation of all manufacturing processes [35]. The regulatory burden can significantly impact production costs and time-to-market for new nucleotide analogs [35].

Guanylyl imidodiphosphate (lithium salt) functions as a non-hydrolyzable analog of guanosine triphosphate through a specific structural modification that prevents enzymatic hydrolysis while maintaining binding affinity to guanosine triphosphate-binding proteins [1] [2]. The compound achieves this through the replacement of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom, creating an imidodiphosphate linkage that is resistant to guanosine triphosphatase activity [3] [4].

The mechanism of irreversible guanosine triphosphate-protein activation involves the formation of stable complexes between guanylyl imidodiphosphate and the nucleotide-binding domains of guanosine triphosphate-binding proteins in the presence of magnesium ions [1] [5]. Unlike natural guanosine triphosphate, which undergoes rapid hydrolysis to guanosine diphosphate and inorganic phosphate, guanylyl imidodiphosphate maintains its triphosphate-like conformation indefinitely, thereby locking the protein in its active state [2] [6].

Research has demonstrated that guanylyl imidodiphosphate binds to guanosine triphosphate-binding proteins with similar affinity to natural guanosine triphosphate but exhibits distinct kinetic properties. Studies using the frog erythrocyte beta-adrenergic receptor system showed that guanylyl imidodiphosphate simultaneously increases the rate of high-affinity agonist binding and agonist-promoted guanosine diphosphate release, with rates ranging from 0.05 to 0.5 per minute [7]. The compound decreases steady-state levels of high-affinity agonist binding while increasing agonist-promoted guanosine diphosphate release with comparable potencies of 0.5 micromolar and 0.1 micromolar, respectively [7].

The activation mechanism involves conformational changes in the guanosine triphosphate-binding domain that differ from those induced by natural guanosine triphosphate. Studies of the signal recognition particle guanosine triphosphatase from Thermus aquaticus revealed that guanylyl imidodiphosphate binds in a novel conformation where the beta-phosphate is kinked away from the binding site and magnesium is not bound [8] [9]. This binding mode is distinct from the canonical conformation found in other guanosine triphosphatase structures and suggests a specific conformational change that must accompany movement of the nucleotide from an inactive to an active binding mode [8].

The irreversible nature of guanylyl imidodiphosphate activation has been confirmed through protection against tryptic digestion assays, which demonstrate that the compound's ability to maximally activate guanosine triphosphate-binding proteins correlates with maximal fluorescence enhancement [10]. This activation persists even under conditions where natural guanosine triphosphate would be rapidly hydrolyzed, making guanylyl imidodiphosphate an invaluable tool for studying guanosine triphosphate-dependent processes [10].

Structural Stabilization of Guanosine Triphosphatase Intermediate States

Guanylyl imidodiphosphate plays a crucial role in stabilizing specific intermediate conformational states of guanosine triphosphatase proteins that are otherwise transient or difficult to capture during the natural catalytic cycle [9] [11]. The compound's non-hydrolyzable nature allows researchers to trap proteins in conformations that represent discrete steps in the guanosine triphosphate hydrolysis pathway, providing insights into the molecular mechanisms of guanosine triphosphatase function [9].

Structural studies have revealed that guanylyl imidodiphosphate stabilizes a unique conformation of the signal recognition particle guanosine triphosphatase heterodimer, where the nucleotide analog forms a buried nucleotide pair that bridges and forms a key element of the heterodimer interface [11] [12]. The structure demonstrates how different guanosine triphosphate analogs are accommodated within the active site chamber despite slight differences in the geometry of the phosphate chain [11]. Notably, the guanylyl imidodiphosphate-stabilized structure reveals a potassium ion coordination site at the highly conserved DARGG loop at the N/G interdomain interface, which was not observed in structures with other nucleotide analogs [11].

The stabilization of intermediate states by guanylyl imidodiphosphate is particularly evident in studies of dynamin-related proteins. Research on atlastin has shown that guanylyl imidodiphosphate binding induces conformational changes in the switch regions at the guanosine triphosphate interfaces, which are transmitted to the N-terminal helix and affect the middle domain conformation [13]. The compound stabilizes a state where the middle domain undergoes an 18-degree rigid-body rotation relative to the guanosine triphosphate domain, representing an intermediate conformation in the protein's catalytic cycle [13].

In guanosine triphosphate-binding protein 2, guanylyl imidodiphosphate binding induces full dimer formation of the guanosine triphosphate domain, contrasting with the monomeric state observed in the absence of nucleotide [14]. This dimerization pattern differs from that observed with transition state mimics, suggesting that guanylyl imidodiphosphate stabilizes a specific intermediate state that is distinct from both the ground state and the transition state [14]. The stabilized dimer conformation provides insights into the conformational changes that occur during guanosine triphosphate hydrolysis and the role of protein-protein interactions in regulating guanosine triphosphatase activity [14].

The structural stabilization properties of guanylyl imidodiphosphate extend to the conformational analysis of interferon-induced MxA protein, where limited proteolysis studies revealed that guanosine triphosphate binding causes dramatic conformational changes that are distinct from those observed with guanosine diphosphate [15]. The compound allows for the characterization of these conformational states under controlled conditions, providing a molecular basis for understanding the antiviral properties of MxA protein that are critically dependent on guanosine triphosphate binding [15].

Applications in Single-Turnover Enzyme Kinetic Studies

Guanylyl imidodiphosphate has proven invaluable in single-turnover enzyme kinetic studies, where its non-hydrolyzable nature allows researchers to isolate and characterize individual steps in the catalytic cycle without the complication of multiple turnovers [16] [17]. The compound enables the dissection of complex enzymatic mechanisms by providing stable substrate analogs that can be used to study specific aspects of enzyme function [16].

In studies of atlastin membrane fusion, guanylyl imidodiphosphate has been used to demonstrate that membrane fusion can occur prior to guanosine triphosphate hydrolysis [17]. Using the hydrolysis-deficient D127N atlastin variant, researchers showed that membrane-anchored atlastin is capable of driving guanosine triphosphate-dependent membrane fusion well before hydrolyzing guanosine triphosphate [17]. The compound allowed for the measurement of guanosine triphosphate hydrolysis and dimerization simultaneously, revealing that fusion function is executed in the guanosine triphosphate-bound state, with hydrolysis serving primarily to recycle the protein for reuse [17].

Single-turnover studies using guanylyl imidodiphosphate have revealed the timing of molecular events in the atlastin catalytic cycle. Research demonstrated that upon nucleotide binding, a distance increase between the guanosine triphosphate and middle domains occurs, with both nucleotide binding and monomeric conformational changes proceeding without lag phases [16]. This indicates that there is no accumulation of rate-limiting intermediates that would delay the reactions, and the monomeric conformational change most likely occurs prior to guanosine triphosphate hydrolysis [16].

The compound has been particularly useful in studying the kinetics of guanosine triphosphate-binding protein interactions. In the case of the bovine heart mitochondrial F1-ATPase, guanylyl imidodiphosphate produced rapid competitive inhibition that was then slowly reversed until a steady state was reached [18]. The kinetic analysis revealed a complex rate constant for the displacement of the inhibitor by the substrate of 7.6 × 10⁻³ per second, providing insights into the binding-site-change mechanism of adenosine triphosphate hydrolysis [18].

Studies of hepatic adenylate cyclase have utilized guanylyl imidodiphosphate to characterize the transient kinetics of enzyme activation. The compound causes immediate inhibition of enzyme activity, followed by a slow increase in activity that, depending on incubation temperature, can exceed activity stimulated in the presence of hormones [19] [20]. This biphasic response has been explained by a three-state model that accounts for both the steady-state and transient kinetics of activation, with guanylyl imidodiphosphate serving as a stable probe for studying the conformational changes associated with enzyme activation [19].

Conformational Locking of Signal Transduction Complexes

Guanylyl imidodiphosphate serves as a powerful tool for conformational locking of signal transduction complexes, enabling researchers to capture and study specific protein conformations that are critical for cellular signaling pathways [21] [22]. The compound's ability to maintain guanosine triphosphate-binding proteins in their active conformation without hydrolysis allows for detailed characterization of protein-protein interactions and conformational dynamics within signaling complexes [21].

In heterotrimeric guanosine triphosphate-binding protein signaling, guanylyl imidodiphosphate has been used to demonstrate that activated alpha subunits concentrate in subdomains of the plasma membrane rather than being released into the cytoplasm [21]. Using immunofluorescence and immunogold electron microscopy, researchers showed that exposure of plasma membrane fragments to guanylyl imidodiphosphate causes the alpha subunits to form consistently larger, brighter, and more distant immunofluorescent dots compared to control conditions [21]. This conformational locking reveals the topological organization of signaling complexes at the membrane level [21].

The compound has proven essential for studying the conformational dynamics of guanosine triphosphate-binding protein alpha subunits during the guanosine triphosphatase cycle. Research using nuclear magnetic resonance spectroscopy has shown that binding of guanosine triphosphate analogs like guanylyl imidodiphosphate leads to a rigid and closed arrangement of the alpha subdomain, whereas apo and guanosine diphosphate-bound forms exhibit greater flexibility [22]. This conformational locking is tightly regulated by the nucleotide state, with the guanosine triphosphate-bound form existing exclusively in the excited state and lacking the dynamics observed in other nucleotide states [22].

In studies of plant small guanosine triphosphate-binding proteins, guanylyl imidodiphosphate has been used to capture the active-form structure of OsRac1, representing the first active-form structure of a plant small guanosine triphosphatase [23]. The compound enabled the crystallization of the protein in its active conformation, revealing critical residues involved in the interaction with and activation of NADPH oxidase [23]. Structural comparison with inactive forms showed large conformational differences in the vicinity of switch regions, providing insights into the molecular mechanism of immune response regulation [23].

The conformational locking properties of guanylyl imidodiphosphate have been particularly valuable in characterizing the assembly and disassembly properties of cytoskeletal proteins. Studies of microtubule dynamics have shown that the compound affects the stable self-assembly of tubulin, with the non-hydrolyzable analog impeding stable formation of microtubule structures [24]. This effect is more potent than that observed with guanosine diphosphate, indicating that guanylyl imidodiphosphate locks the protein in a conformation that is incompatible with stable polymer formation [24].

In adenylate cyclase signaling systems, guanylyl imidodiphosphate has been used to lock the enzyme in its activated state, allowing for detailed kinetic analysis of the activation mechanism [7]. The compound enables the simultaneous measurement of high-affinity agonist binding and guanosine diphosphate release, revealing that both processes occur with the same rate and that guanosine diphosphate is not released prior to but rather coincident with formation of the hormone receptor complex [7]. This conformational locking has provided critical insights into the rate-limiting steps in enzyme activation mechanisms [7].

Physical PropertyValueReference
Molecular Formula (free acid)C₁₀H₁₇N₆O₁₃P₃ [3] [4]
Molecular Formula (lithium salt)C₁₀H₁₃N₆O₁₃P₃ - 4Li [1] [25]
Molecular Weight (free acid)522.19 g/mol [3] [26]
Molecular Weight (lithium salt)545.9 g/mol [1] [25]
CAS Number64564-03-0 [1] [3]
UV Lambda Max252-255 nm [1] [27]
Extinction Coefficient13,700 M⁻¹cm⁻¹ [1] [27]
Solubility (PBS pH 7.2)≥10 mg/ml [1] [28]
Storage Temperature-20°C [1] [29]
pH Stability Range7.0-8.5 [30] [27]
GTP AnalogHydrolysisG-Protein BindingAdenylate Cyclase Stimulation
Guanosine triphosphateHydrolyzableTransientModerate
Guanylyl imidodiphosphateNon-hydrolyzableIrreversiblePotent
Guanosine 5'-O-(3-thiotriphosphate)Slowly hydrolyzableStablePotent
Guanylyl-(β,γ-methylene)diphosphonateNon-hydrolyzableStablePotent
Study SystemGMPPNP ConcentrationObserved EffectTime Course
Hepatic adenylate cyclase0.1-100 μMBiphasic activationSlow activation (minutes)
Frog erythrocyte β-adrenergic receptor0.1-0.5 μMGDP release stimulationRapid (0.05-0.5 min⁻¹)
Thermus aquaticus Ffh NG domain1-5 mMNon-canonical bindingStable binding
Renal plasma membranes3.1 μM8.2-fold AC stimulation12 min incubation

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

546.0393592 g/mol

Monoisotopic Mass

546.0393592 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-10-2024

Explore Compound Types